molecular formula C16H16ClN5 B5777923 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B5777923
Molekulargewicht: 313.78 g/mol
InChI-Schlüssel: BZAUOZDSCAXZTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(4-Chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolopyrimidine derivative characterized by a 4-chlorobenzyl group at the N1 position and a pyrrolidinyl moiety at the C4 position. This scaffold is part of a broader class of heterocyclic compounds known for their diverse pharmacological activities, including kinase inhibition, adenosine receptor antagonism, and anti-inflammatory effects . The compound’s molecular formula is C17H16ClN5, with a molecular weight of approximately 333.8 g/mol (estimated based on structural analogs in and ).

Eigenschaften

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5/c17-13-5-3-12(4-6-13)10-22-16-14(9-20-22)15(18-11-19-16)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAUOZDSCAXZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where a 4-chlorobenzyl halide reacts with the pyrazolopyrimidine core.

    Attachment of the pyrrolidinyl group: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.

    Industry: Used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Pyrazolo[3,4-d]pyrimidine derivatives exhibit significant variability in biological activity based on substituent modifications. Below is a detailed comparison with key analogs:

Substitution Patterns and Molecular Properties

Compound Name (Structure) Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Chlorobenzyl (N1), Pyrrolidinyl (C4) C17H16ClN5 ~333.8 Chloro, Pyrrolidine
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazinyl) 4-Chlorobenzyl (N1), Phenethylpiperazinyl (C4) C24H25ClN6 432.956 Chloro, Piperazine, Phenethyl
PP2 (SFK Inhibitor) t-Butyl (N1), 4-Chlorophenyl (C3) C15H16ClN5 301.78 t-Butyl, Chlorophenyl
KKC080096 (HO-1 Inducer) t-Butyl (N1), 4-Methoxybenzyl (C4), Methylthio (C6) C18H22N6OS 370.47 t-Butyl, Methoxybenzyl, SMe

Key Observations :

  • Chlorobenzyl Group : Present in the target compound and ’s analog, this group likely enhances lipophilicity and receptor binding via hydrophobic interactions .
  • Pyrrolidinyl vs.
  • t-Butyl and Methoxy Groups : In PP2 and KKC080096, these groups contribute to steric bulk and metabolic stability, respectively .

Pharmacological Profiles

A. Adenosine Receptor Antagonism

The target compound’s structure aligns with pyrazolopyrimidines known as dual A2A/A1 adenosine receptor antagonists (). For example, 4-chloro-1-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine (, Compound 2) shows nanomolar affinity for A2A receptors. The chlorobenzyl group in the target compound may similarly enhance adenosine receptor binding, while the pyrrolidinyl group could modulate selectivity over A1 receptors .

B. Kinase Inhibition
  • Pan-RAF Inhibitors : Bisarylurea derivatives (, e.g., Compound 1n) with pyrazolopyrimidine cores inhibit RAF kinases (IC50 < 50 nM). The target compound lacks the arylurea moiety critical for RAF binding, suggesting divergent mechanisms .
  • SFK Inhibition : PP2 () inhibits Src-family kinases (IC50 ~100 nM) via its 4-chlorophenyl and t-butyl groups. The target compound’s pyrrolidinyl group may reduce SFK affinity compared to PP2 .
C. Anti-Inflammatory and Neuroprotective Effects

KKC080096 () upregulates heme oxygenase-1 (HO-1), reducing neuroinflammation. The target compound’s pyrrolidinyl group may enhance CNS penetration compared to KKC080096’s methoxybenzyl substituent .

Biologische Aktivität

1-(4-Chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic compound classified within the pyrazolopyrimidine family. This compound has garnered attention for its potential biological activities, including enzyme inhibition and receptor modulation, which may lead to therapeutic applications in various fields such as oncology, infectious diseases, and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H16ClN5C_{16}H_{16}ClN_5 with a molecular weight of 305.78 g/mol. The presence of the 4-chlorobenzyl and pyrrolidinyl substituents is significant as they influence the compound's biological activity and chemical reactivity.

The biological activity of this compound primarily arises from its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, leading to a cascade of biological effects. Research indicates that it can modulate pathways associated with inflammation and cancer cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit notable antimicrobial properties. For instance, a study reported that certain pyrazole derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial activity .

Anticancer Potential

Research has indicated that compounds similar to this compound may possess anticancer properties by inhibiting specific signaling pathways involved in tumor growth. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntibacterial
Compound BStructure BAnticancer
This compoundStructure CAntimicrobial, Anticancer

Case Studies

Case Study 1: Antimicrobial Evaluation
In a comprehensive evaluation of various pyrazole derivatives, the compound demonstrated significant antimicrobial activity against several bacterial strains. The study utilized time-kill assays and biofilm formation inhibition tests to assess efficacy, highlighting the potential for development into therapeutic agents against resistant bacterial infections .

Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines revealed that the compound could inhibit cell proliferation effectively. The mechanism was linked to the disruption of cell cycle progression and induction of apoptosis through intrinsic pathways .

Q & A

Q. What are the standard synthetic routes for 1-(4-chlorobenzyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step organic reactions. A common route includes:

Cyclization : Reacting 4-chlorobenzylamine with pyrazolo[3,4-d]pyrimidine precursors under acidic or basic conditions to form the core structure .

Substitution : Introducing the pyrrolidine group via coupling reactions with pyrrolidine derivatives, often using catalysts like Pd for cross-coupling .

Q. Key Optimization Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
  • Temperature : Cyclization steps often require reflux (80–120°C) to drive completion .
  • Catalysts : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .

Q. Table 1: Representative Synthetic Conditions

StepReactantsSolventTemp (°C)CatalystYield (%)
14-Chlorobenzylamine + Pyrazolo precursorDMF110None65–75
2Intermediate + Pyrrolidine derivativeAcetonitrile80Pd(PPh₃)₄50–60

Q. How is the structural identity of this compound confirmed in synthetic workflows?

Answer: Structural elucidation relies on:

Spectroscopic Methods :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine NH (δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Detect C-Cl stretch (~750 cm⁻¹) and pyrrolidine N-H bend (~1600 cm⁻¹) .

Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₁₈H₂₀ClN₅: [M+H]⁺ = 356.13) .

X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., pyrazolo-pyrimidine core planarity) .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

Answer: Initial screening focuses on:

In Vitro Assays :

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
  • Enzyme Inhibition : Kinase inhibition profiling (e.g., EGFR, PI3K) using fluorescence-based assays .

Target Interaction : Molecular docking studies to predict binding to purine-binding enzymes (e.g., adenosine deaminase) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrrolidine substitution be experimentally validated?

Answer: Mechanistic studies involve:

Intermediate Trapping : Using quenching agents (e.g., D₂O) to isolate intermediates during coupling reactions .

Kinetic Isotope Effects (KIE) : Comparing reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .

DFT Calculations : Modeling transition states for Pd-catalyzed coupling steps to predict regioselectivity .

Example : In Pd-mediated couplings, oxidative addition of the pyrazolo precursor to Pd(0) is confirmed via ³¹P NMR monitoring of ligand exchange .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Answer: Discrepancies (e.g., variable IC₅₀ values) are addressed by:

Standardized Assay Conditions :

  • Fixed cell passage numbers and serum concentrations .
  • Use of reference inhibitors (e.g., staurosporine for kinase assays) .

Metabolic Stability Testing : Incubation with liver microsomes to assess compound degradation under assay conditions .

Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How are advanced pharmacokinetic (PK) properties evaluated for this compound?

Answer: PK profiling includes:

ADME Studies :

  • Absorption : Caco-2 cell monolayer permeability assays .
  • Metabolism : LC-MS/MS analysis of hepatic microsomal metabolites .

In Vivo PK : Administering the compound to rodents and measuring plasma half-life (t₁/₂) and bioavailability via serial blood sampling .

Toxicity Screening : Ames test for mutagenicity and hERG inhibition assays for cardiotoxicity .

Q. Table 2: Representative PK Data

ParameterValueMethodReference
t₁/₂ (mice)2.3 hLC-MS/MS
Caco-2 Papp8.7 × 10⁻⁶ cm/sFluorescence assay

Q. What computational methods predict its interaction with biological targets?

Answer:

Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100-ns trajectories to assess binding pocket stability) .

Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrrolidine substituent modifications to optimize affinity .

QSAR Modeling : Relate structural descriptors (e.g., ClogP, polar surface area) to bioactivity using multivariate regression .

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